(3R)-3-amino-3-(4-fluorophenyl)propanamide
Description
(3R)-3-Amino-3-(4-fluorophenyl)propanamide is a chiral β-amino acid derivative characterized by a propanamide backbone with a 4-fluorophenyl substituent and an amino group at the stereogenic 3R position. Its hydrochloride salt (CAS 1384424-47-8) has a molecular formula C₉H₁₂ClFN₂O and a molecular weight of 218.66 g/mol .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
InChI Key |
CJSZVUCCALYNSE-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)N)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Amidation: Finally, the amine is converted to the propanamide through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-amino-3-(4-fluorophenyl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3R)-3-amino-3-(4-fluorophenyl)propanamide is a chemical compound with an amino group, a fluorophenyl group, and a propanamide moiety. Its molecular formula is , and it has a molecular weight of 182.19 g/mol. The compound is chiral, having an (R) configuration at the carbon atom next to the amino group, which can affect its biological activity and how it interacts with biological targets.
Pharmaceutical Development
(3R)-3-amino-3-(4-fluorophenyl)propanamide is applicable in pharmaceutical development, serving as a building block in synthesizing complex drug molecules. Its unique structure and properties make it a valuable intermediate in creating new therapeutic agents.
(3R)-3-amino-3-(4-fluorophenyl)propanamide interacts with enzymes and proteins, inhibiting dipeptidyl peptidase 4, an enzyme that regulates glucose metabolism. This inhibition can increase insulin secretion and improve glucose tolerance in pancreatic cells, suggesting potential therapeutic applications for managing diabetes. The presence of the fluorine atom imparts properties such as increased lipophilicity and metabolic stability compared to analogs with different substituents, enhancing its efficacy and selectivity in biological interactions.
Structural Similarities
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(4-fluorophenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations
- It was synthesized with 93% yield and evaluated as a selective agonist for specific receptors .
- 3-(4-Fluorophenyl)propanamide derivatives with pyrazole/urea motifs : Compound 21 (3-(4-(4-fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazol-3-yl)propanamide) incorporates a urea-linked pyrazole ring, enhancing hydrogen-bonding capacity and rigidity .
- For example, compound 15 (3-Amino-3-(hydroxyimino)-N-[4-fluorophenyl]propanamide) was synthesized in 53% yield .
Stereochemical Variations
- (S)-3-Amino-3-(4-fluorophenyl)propionic acid: The carboxylic acid counterpart of the target compound exhibits opposite optical rotation ([α] = -3.0 vs. +3.9 for the R-enantiomer), highlighting stereochemistry’s role in physicochemical properties .
Physicochemical Comparison
| Property | (3R)-3-Amino-3-(4-fluorophenyl)propanamide | (S)-3-Amino-3-(4-fluorophenyl)propionic acid | Amidoxime (Compound 15) |
|---|---|---|---|
| Molecular Weight (g/mol) | 218.66 | ~195 (free acid) | 210.2 |
| Melting Point (°C) | Not reported | 242–244 (S-enantiomer) | Not reported |
| Solubility | Likely polar aprotic solvents | Water-soluble (carboxylic acid) | Moderate in DMSO |
| Chirality | R-configuration | S-configuration | Racemic or specific |
Biological Activity
(3R)-3-amino-3-(4-fluorophenyl)propanamide, a chiral compound with the molecular formula CHFNO, has garnered attention for its significant biological activities, particularly in the modulation of glucose metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amino group, a fluorophenyl moiety, and a propanamide structure. The presence of the fluorine atom enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, potentially increasing its efficacy in biological interactions.
(3R)-3-amino-3-(4-fluorophenyl)propanamide primarily acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism by hydrolyzing incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, which enhances insulin secretion and improves glucose tolerance .
Table 1: Comparison of DPP-4 Inhibitors
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| (3R)-3-amino-3-(4-fluorophenyl)propanamide | 0.5 | DPP-4 inhibition leading to increased incretin levels |
| Sitagliptin | 0.6 | DPP-4 inhibition |
| Saxagliptin | 0.7 | DPP-4 inhibition |
Biological Activity
Research indicates that (3R)-3-amino-3-(4-fluorophenyl)propanamide exhibits notable biological activities:
Case Studies
A study published in ACS Omega highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, including (3R)-3-amino-3-(4-fluorophenyl)propanamide. The study demonstrated that modifications to the fluorophenyl group significantly impacted the inhibitory potency against DPP-4 .
Another research highlighted in MDPI discussed the broader implications of fluorinated compounds in drug design, suggesting that the unique properties imparted by fluorine can enhance biological activity and selectivity against target enzymes .
Applications in Medicine
Given its biological activity, (3R)-3-amino-3-(4-fluorophenyl)propanamide is being explored for its therapeutic potential in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
